DC-Cholesterol

Descripción general

Descripción

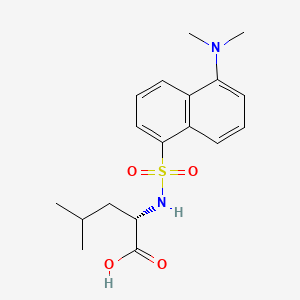

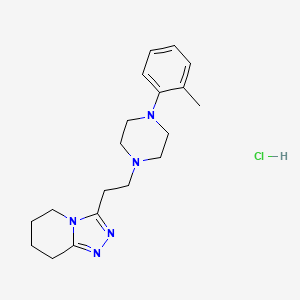

DC-Cholesterol is a cholesterol analog that transfects DNA and RNA via cationic liposome formulation with phospholipids . It is a cationic cholesterol derivative and has been used for transfection of mRNA into A549 cells without affecting cell viability .

Synthesis Analysis

The synthesis of DC-Cholesterol involves the design and biological evaluation of the cationic lipid gene delivery vectors based on cholesterol and natural amino acids lysine or histidine . An improved synthesis of DC-Cholesterol, its analogues, and Vitamin D-based lipids for the preparation of liposomes in gene therapy has been described .Molecular Structure Analysis

The molecular structures of cholesterol-derived lipid 3β-[N-(N’,N’-dimethylaminoethyl)-carbamoyl] cholesterol (DC-Chol) and the designed lipids have been studied . The changes induced by cholesterol in the deep hydrophobic phospholipid acyl chain domain are different from the ones observed in the superficial region of the hydrophilic-hydrophobic interface .Chemical Reactions Analysis

Multiple analytical methods have been developed for analysis of cholesterol, including classical chemical methods, enzymatic assays, gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) . The compound consists of a carborane unit (ten boron atoms) bearing a cholesterol unit on one side .Physical And Chemical Properties Analysis

The thermodynamic behavior of DC-Cholesterol has been studied at 37.0 ± 0.1°C at the air/solution interface . The effect of cholesterol concentration on asymmetric phospholipid membrane is through changing the fluidity of asymmetric phospholipid membrane .Aplicaciones Científicas De Investigación

Liposomal Drug Delivery Systems

DC-Cholesterol is utilized in the creation of liposomes, which are spherical vesicles consisting of cholesterol and phospholipids. These liposomes can encapsulate drugs, increasing their stability and bioavailability. The combination of DC-Cholesterol with DOPE (Dioleoylphosphatidylethanolamine) forms powerful liposomes used for nucleic acids and drug therapies .

Analytical Chemistry

The AppsLab Library of Analytical Applications references DC-Cholesterol in its repository, indicating its use in analytical methods for detailed compound analysis and chromatography .

Biomedical Material Research

DC-Cholesterol is investigated for its properties when combined with other materials like polymers, proteins, and sugars. This research aims to enhance the versatile properties of lipids for biomedical applications .

Cholesterol-Based Liquid Crystals and Gelators

Research on cholesterol-based compounds includes the development of liquid crystals and gelators, where DC-Cholesterol’s unique properties are leveraged for advanced material science applications .

Mecanismo De Acción

Target of Action

DC-Cholesterol, a derivative of cholesterol with a quaternary amine salt attached via the 3-C position , primarily targets cell membranes. It is known to interact with lipid rafts, which are cholesterol-rich microdomains in the cell membrane . These lipid rafts play a crucial role in cellular processes such as signal transduction and membrane trafficking .

Mode of Action

DC-Cholesterol interacts with its targets, the lipid rafts, by integrating into the cell membrane. This integration fortifies membrane packing and reduces fluidity and permeability of the lipid bilayer in vesicles, enhancing bilayer rigidity and strength . DC-Cholesterol can be combined with dioleoylphosphatidylethanolamine (DOPE) to produce powerful liposomes .

Biochemical Pathways

Cholesterol, from which DC-Cholesterol is derived, plays a critical role in multiple cellular functions. These include regulating the physical properties of the plasma membrane to ensure cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves nearly 30 enzymatic reactions, starting from acetyl coenzyme A (acetyl-CoA) .

Pharmacokinetics

DC-Cholesterol has been shown to have potential as a nanocarrier for nucleic acids and drug therapies . It imparts a positive surface charge to the microbubbles for ultrasound-based transfection of clustered regularly interspaced short palindromic repeats (CRISPRs) . .

Result of Action

The molecular and cellular effects of DC-Cholesterol’s action are primarily related to its role in enhancing the stability and rigidity of cell membranes. This can influence the localization and function of immunogenic receptors like MHC-II and IFN-ɣR . Moreover, DC-Cholesterol has been shown to be an effective transfection agent, aiding in the delivery of genetic material into cells .

Action Environment

The action, efficacy, and stability of DC-Cholesterol can be influenced by various environmental factors. For instance, the physiological environment can impact the rate at which DC-Cholesterol is removed from circulation . Additionally, the presence of other lipids, such as DOPE, can enhance the formation of liposomes, thereby influencing the action of DC-Cholesterol .

Direcciones Futuras

The regulation of DC biology by lipid metabolism is a key future direction. Insights into the connections between lipid metabolism and DC functional specialization may facilitate the development of new therapeutic strategies for human diseases . The identification of a new LXR antagonist opens new treatment avenues for cancer patients .

Propiedades

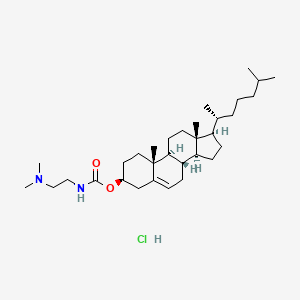

IUPAC Name |

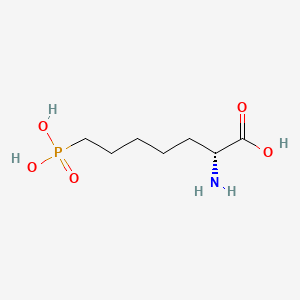

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXSJGHXHUZXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433614 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.